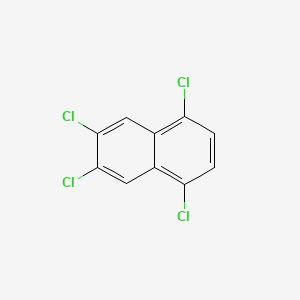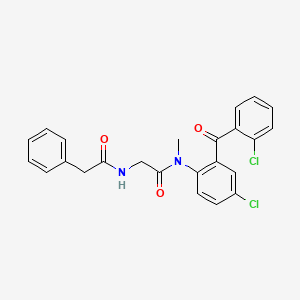
Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with methylamine to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or dechlorinated versions, depending on the specific reaction conditions .
Scientific Research Applications
Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy and anxiety.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the GABAergic system. This modulation can lead to changes in neuronal excitability and has potential therapeutic effects in conditions like epilepsy and anxiety .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- 2-Iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Comparison
Compared to these similar compounds, Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. For instance, the presence of the methylamino group enhances its ability to interact with certain biological targets, making it potentially more effective in therapeutic applications .
Properties
CAS No. |
65808-73-3 |
|---|---|
Molecular Formula |
C24H20Cl2N2O3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-28(23(30)15-27-22(29)13-16-7-3-2-4-8-16)21-12-11-17(25)14-19(21)24(31)18-9-5-6-10-20(18)26/h2-12,14H,13,15H2,1H3,(H,27,29) |
InChI Key |
LWAKHSWFKANAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



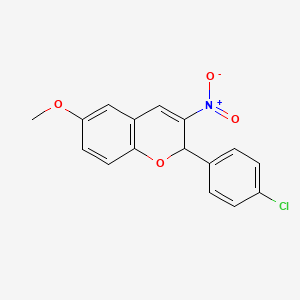

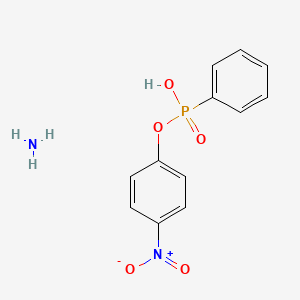
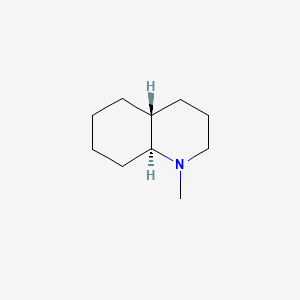

![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
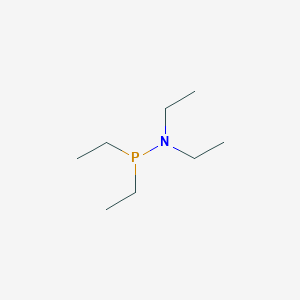



![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
